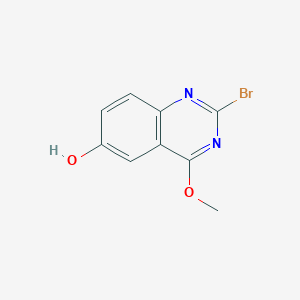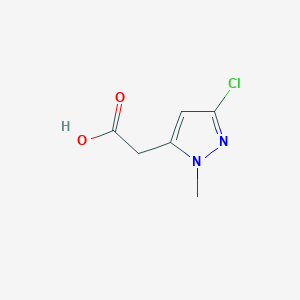![molecular formula C18H15BrF2N2OS2 B12835884 (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a bromodifluoromethyl group, and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Bromodifluoromethyl Group: This step involves the bromodifluoromethylation of an appropriate intermediate, often using bromodifluoromethylating agents such as bromodifluoromethyl sulfone.
Formation of the Oxazolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amino alcohol under basic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazolidine ring or other functional groups.
Substitution: The bromodifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: New derivatives with substituted bromodifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity.
Disrupting Cellular Processes: The bromodifluoromethyl group may interfere with cellular processes, leading to cytotoxic effects.
Modulating Signal Transduction Pathways: The oxazolidine ring can modulate signal transduction pathways, affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(chlorodifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(iododifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(difluoromethyl)oxazolidine
Uniqueness
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H15BrF2N2OS2 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(4S)-2-(1,3-benzothiazol-2-ylsulfanyl)-4-benzyl-2-[bromo(difluoro)methyl]-1,3-oxazolidine |
InChI |
InChI=1S/C18H15BrF2N2OS2/c19-17(20,21)18(26-16-22-14-8-4-5-9-15(14)25-16)23-13(11-24-18)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2/t13-,18?/m0/s1 |
InChI-Schlüssel |
NERYWKAVJBZQKD-FVRDMJKUSA-N |
Isomerische SMILES |
C1[C@@H](NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)




![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)

![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
